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Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Physicochemical Properties of 2-(5-Fluoro-2-methylphenoxy)acetic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction 2-(5-Fluoro-2-methylphenoxy)acetic acid is a synthetic organic compound that holds significant interest within the realms of medicinal chemistr...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(5-Fluoro-2-methylphenoxy)acetic acid is a synthetic organic compound that holds significant interest within the realms of medicinal chemistry and drug discovery.[1] As a derivative of phenoxyacetic acid, its structure is characterized by a carboxylic acid moiety linked via an ether bond to a fluorinated and methylated phenyl ring. This unique combination of functional groups imparts specific physicochemical properties that are crucial for its behavior in biological systems and its potential as a scaffold or intermediate in the synthesis of novel therapeutic agents. The presence of the fluorine atom, in particular, can modulate properties such as lipophilicity, metabolic stability, and binding affinity to biological targets.[1] This guide provides a comprehensive overview of the core physicochemical properties of 2-(5-Fluoro-2-methylphenoxy)acetic acid, detailed methodologies for their determination, and an exploration of its structural characterization through various analytical techniques.

Chemical Identity and Structure

The foundational step in understanding the physicochemical profile of any compound is to establish its precise chemical identity and three-dimensional structure.

2-(5-Fluoro-2-methylphenoxy)acetic_acid C1 C C2 C C1->C2 O1 O C1->O1 C3 C C2->C3 C9 CH3 C2->C9 C4 C C3->C4 C5 C C4->C5 C6 C C5->C6 F1 F C5->F1 C6->C1 C7 C O1->C7 C8 C C7->C8 O2 O O3 O C8->O2 C8->O3 H1 H H2 H H3 H H4 H H5 H H6 H H7 H H8 H H9 H

Figure 1: Chemical structure of 2-(5-Fluoro-2-methylphenoxy)acetic acid.

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Name 2-(5-Fluoro-2-methylphenoxy)acetic acid
CAS Number 1513429-25-8
Molecular Formula C₉H₉FO₃
Molecular Weight 184.16 g/mol
InChI Key N/A
SMILES Cc1ccc(F)cc1OCC(=O)O

Synthesis and Purification

The most common and direct route for the synthesis of 2-(5-Fluoro-2-methylphenoxy)acetic acid is the Williamson ether synthesis. This method involves the reaction of a phenoxide with an alkyl halide. In this specific case, 5-fluoro-2-methylphenol is deprotonated with a strong base to form the corresponding phenoxide, which then acts as a nucleophile, attacking the electrophilic carbon of a haloacetic acid, typically chloroacetic acid.

Synthesis_Workflow Reactant1 5-Fluoro-2-methylphenol Deprotonation Deprotonation Reactant1->Deprotonation Reactant2 Chloroacetic Acid Nucleophilic_Attack Nucleophilic Attack (SN2) Reactant2->Nucleophilic_Attack Base Sodium Hydroxide (NaOH) Base->Deprotonation Intermediate Sodium 5-fluoro-2-methylphenoxide Intermediate->Nucleophilic_Attack Product 2-(5-Fluoro-2-methylphenoxy)acetic acid Acidification Acidification (HCl) Product->Acidification Deprotonation->Intermediate Nucleophilic_Attack->Product Crude Product Purification Recrystallization Acidification->Purification Purification->Product Pure Product Analytical_Workflow Compound 2-(5-Fluoro-2-methylphenoxy)acetic acid NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR MS Mass Spectrometry (MS) Compound->MS IR Infrared Spectroscopy (FTIR) Compound->IR HPLC Chromatography (HPLC) Compound->HPLC Structure Structural Elucidation (Connectivity, Functional Groups) NMR->Structure MW Molecular Weight Confirmation MS->MW IR->Structure Purity Purity Assessment HPLC->Purity

Sources

Exploratory

2-(5-Fluoro-2-methylphenoxy)acetic acid CAS number 1513429-25-8

The following is an in-depth technical guide on 2-(5-Fluoro-2-methylphenoxy)acetic acid (CAS 1513429-25-8), designed for researchers and drug discovery professionals. Strategic Scaffold for Medicinal Chemistry & Lead Opt...

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on 2-(5-Fluoro-2-methylphenoxy)acetic acid (CAS 1513429-25-8), designed for researchers and drug discovery professionals.

Strategic Scaffold for Medicinal Chemistry & Lead Optimization

CAS Number: 1513429-25-8 Molecular Formula: C₉H₉FO₃ Molecular Weight: 184.16 g/mol

Executive Summary: The Fluorinated Pharmacophore

In modern drug discovery, 2-(5-Fluoro-2-methylphenoxy)acetic acid represents a high-value "privileged structure." It combines the lipophilic modulation of a methyl group with the metabolic stability and electronic withdrawal of a fluorine atom, all anchored by a carboxylic acid tail. This specific substitution pattern (5-Fluoro, 2-Methyl) on the phenoxyacetic core is critical for:

  • CRTH2 Antagonism: Analogues of Ramatroban often utilize substituted phenoxyacetic acids to engage the arginine residue in the receptor pocket.

  • PPAR Agonism: The acidic head group mimics fatty acids, while the fluorinated core modulates hydrophobic interactions within the ligand-binding domain (LBD).

  • Metabolic Blocking: The 5-position fluorine blocks potential hydroxylation by Cytochrome P450 enzymes (specifically CYP2C9/3A4) at a metabolically vulnerable site.

This guide provides a validated synthetic workflow, physicochemical data, and structural insights to utilize this compound effectively in Hit-to-Lead campaigns.

Physicochemical Profile

The following parameters are essential for evaluating the compound's "drug-likeness" and suitability for oral bioavailability (Lipinski’s Rule of 5).

ParameterValueImplications for Drug Design
LogP (Predicted) ~2.1 - 2.4Ideal lipophilicity for membrane permeability without excessive non-specific binding.
pKa (Acid) ~3.8 - 4.2Exists primarily as the carboxylate anion at physiological pH (7.4), facilitating electrostatic interactions.
H-Bond Donors 1 (COOH)Minimal donor count reduces desolvation penalty upon binding.
H-Bond Acceptors 3 (O, F)Fluorine acts as a weak acceptor; ether oxygen modulates conformation.
Rotatable Bonds 3Low flexibility confers a lower entropic penalty during receptor binding.
TPSA 37.3 ŲHighly permeable (TPSA < 140 Ų).

Validated Synthetic Protocol

Methodology: Williamson Ether Synthesis followed by Hydrolysis (if ester is used) or Direct Alkylation. Objective: High-yield synthesis (>85%) with minimal side-product formation.

Reagents & Materials[1]
  • Precursor: 5-Fluoro-2-methylphenol (CAS 452-92-6)[1]

  • Alkylating Agent: Ethyl bromoacetate (CAS 105-36-2) or Chloroacetic acid (CAS 79-11-8)

  • Base: Potassium Carbonate (

    
    , anhydrous) or Sodium Hydride (NaH)
    
  • Solvent: DMF (N,N-Dimethylformamide) or Acetone

Step-by-Step Workflow
Stage 1: Nucleophilic Substitution (

)
  • Charge: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-Fluoro-2-methylphenol (1.0 eq) in anhydrous DMF (5 mL/mmol).

  • Deprotonation: Add

    
      (2.0 eq). Stir at room temperature for 30 minutes. Observation: The suspension may change color slightly as the phenoxide anion forms.
    
  • Alkylation: Dropwise add Ethyl bromoacetate (1.1 eq) over 10 minutes.

  • Reaction: Heat the mixture to 60°C for 4–6 hours.

    • Self-Validation Check: Monitor via TLC (Hexane:EtOAc 4:1). The starting phenol spot (

      
      ) should disappear, replaced by the less polar ester (
      
      
      
      ).
  • Workup: Cool to RT. Pour into ice water. Extract with Ethyl Acetate (3x). Wash organics with brine, dry over

    
    , and concentrate to yield the intermediate ester.
    
Stage 2: Ester Hydrolysis (Saponification)
  • Solubilization: Dissolve the crude ester in a 1:1 mixture of THF and Water.

  • Hydrolysis: Add LiOH·

    
      (3.0 eq). Stir at RT for 2–4 hours.
    
    • Self-Validation Check: TLC should show the disappearance of the ester and the appearance of a baseline spot (the acid salt).

  • Acidification: Cool to 0°C. Carefully acidify with 1M HCl to pH ~2. Result: The product should precipitate as a white solid.

  • Isolation: Filter the solid or extract with EtOAc. Recrystallize from Hexane/EtOAc if necessary.

Visualization: Synthesis & Logic

Diagram 1: Synthetic Pathway & Reaction Logic

This diagram illustrates the transformation from the phenol precursor to the final carboxylic acid, highlighting the critical decision points.

SynthesisPath Phenol 5-Fluoro-2-methylphenol (Nucleophile) Base K2CO3 / DMF (Deprotonation) Phenol->Base Activation Phenoxide Phenoxide Anion (Intermediate) Base->Phenoxide - H+ Ester Intermediate Ester (Lipophilic) Phenoxide->Ester + Alkylating Agent (SN2 Reaction) Alkylating Ethyl Bromoacetate (Electrophile) Alkylating->Ester Hydrolysis LiOH / THF:H2O (Saponification) Ester->Hydrolysis Cleavage Product 2-(5-Fluoro-2-methylphenoxy) acetic acid (CAS 1513429-25-8) Hydrolysis->Product Acidification (HCl)

Caption: Figure 1. Step-wise synthetic pathway utilizing Williamson Ether Synthesis followed by basic hydrolysis.

Structural Biology & Design Rationale

Why choose CAS 1513429-25-8 over the non-fluorinated or non-methylated analogs?

A. The Ortho-Methyl Effect (2-Position)

The methyl group at the 2-position (ortho to the ether linkage) introduces steric bulk that restricts the rotation of the phenoxy group relative to the acetic acid tail.

  • Conformational Locking: It biases the molecule towards a specific conformation, reducing the entropic cost of binding to receptors like CRTH2 or GPR40 .

  • Lipophilicity: Adds ~0.5 to the LogP, improving membrane penetration.

B. The Meta-Fluoro Effect (5-Position)

In the 2-methylphenol system, the 5-position is para to the methyl group and meta to the oxygen.

  • Metabolic Blockade: The 5-position is electronically activated and prone to oxidation. Fluorine substitution blocks this site, extending the compound's half-life (

    
    ).
    
  • Electronic Modulation: Fluorine is highly electronegative, pulling electron density from the aromatic ring. This lowers the

    
     of the phenol (if it were free), but in the ether form, it influences the dipole moment, potentially strengthening 
    
    
    
    stacking interactions in the binding pocket.
Diagram 2: Pharmacophore Mapping

This diagram maps the structural features to their biological functions.

SAR_Logic Core 2-(5-Fluoro-2-methylphenoxy) acetic acid Acid Carboxylic Acid (-COOH) (Ionic Head) Core->Acid Linker Ether Linker (-O-CH2-) (Spacer) Core->Linker Ring Phenyl Ring (Scaffold) Core->Ring SaltBridge Salt Bridge w/ Arg/Lys (Receptor Anchoring) Acid->SaltBridge Methyl 2-Methyl Group (Steric/Lipophilic) Ring->Methyl Fluoro 5-Fluoro Group (Metabolic/Electronic) Ring->Fluoro ConfLock Conformational Restriction (Entropy Reduction) Methyl->ConfLock MetStab Blocks CYP Oxidation (Increased t1/2) Fluoro->MetStab

Caption: Figure 2. Structure-Activity Relationship (SAR) map detailing the functional role of each moiety.

Analytical Validation (Quality Control)

To ensure the integrity of the synthesized building block, the following analytical signatures must be verified.

1H NMR (DMSO-d6, 400 MHz) Prediction
  • 
     12.9 ppm (s, 1H):  Carboxylic acid proton (-COOH). Broad singlet, exchangeable with 
    
    
    
    .
  • 
     7.1–6.6 ppm (m, 3H):  Aromatic protons. The coupling pattern will show the specific 1,2,4-substitution (split by F and adjacent H).
    
  • 
     4.7 ppm (s, 2H):  Methylene protons (
    
    
    
    ).
  • 
     2.2 ppm (s, 3H):  Methyl group (
    
    
    
    ).
HPLC Purity Check
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

  • Mobile Phase: Gradient 10%

    
     90% Acetonitrile in Water (+0.1% Formic Acid).
    
  • Detection: UV at 210 nm and 254 nm.

  • Retention Time: Expect elution after unsubstituted phenoxyacetic acid due to the lipophilic methyl/fluoro groups.

References

  • PubChem. (n.d.). Compound Summary: Phenoxyacetic Acid Derivatives. National Library of Medicine. Retrieved from [Link]

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press. (General reference for Bioisosterism and Fluorine in medicinal chemistry).
  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Saturated Carbon Centres. Journal of Medicinal Chemistry. (Contextual grounding for Fluorine utility).

Sources

Foundational

The Phenoxyacetic Acid Scaffold: A Mechanistic Technical Guide

Topic: Mechanism of Action of Phenoxyacetic Acid Derivatives Content Type: Technical Guide Audience: Researchers, Scientists, Drug Development Professionals Introduction: The Privileged Scaffold Phenoxyacetic acid (PAA)...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mechanism of Action of Phenoxyacetic Acid Derivatives Content Type: Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Introduction: The Privileged Scaffold

Phenoxyacetic acid (PAA) derivatives represent a "privileged structure" in medicinal and agrochemistry. This scaffold—consisting of a phenyl ether linked to an acetic acid moiety—possesses a unique chemical versatility that allows it to interact with diverse biological targets depending on its substitution pattern.

This guide dissects the three distinct mechanistic classes of PAA derivatives:

  • Auxinic Herbicides (e.g., 2,4-D): Acting as "molecular glues" within the ubiquitin-proteasome system.

  • Loop Diuretics (e.g., Ethacrynic Acid): Acting as covalent inhibitors of renal ion transporters.[1][2][3][4]

  • CRTH2 Antagonists: Acting as competitive blockers of G-protein coupled receptors (GPCRs) in inflammatory pathways.

Module A: The Auxinic Mechanism (Herbicides)

Representative Compounds: 2,4-Dichlorophenoxyacetic acid (2,4-D), MCPA.

Mechanistic Deep Dive: The TIR1/AFB "Molecular Glue"

Unlike classical receptor-ligand models where a ligand induces a conformational change to activate a receptor, PAA herbicides function by stabilizing protein-protein interactions. They act as a "molecular glue" between the F-box protein TIR1 (Transport Inhibitor Response 1) and the Aux/IAA transcriptional repressors.

  • Perception: 2,4-D binds to the bottom of the hydrophobic pocket in the TIR1 protein (part of the SCF^TIR1 ubiquitin ligase complex).

  • Complex Assembly: This binding creates a continuous hydrophobic surface that significantly increases the affinity of TIR1 for the Aux/IAA repressor proteins (specifically the degron motif GWPPV).

  • Ubiquitination: Once recruited, the Aux/IAA protein is poly-ubiquitinated by the SCF complex.

  • Degradation: The 26S proteasome recognizes and degrades the ubiquitinated Aux/IAA.

  • Derepression: Aux/IAA proteins normally inhibit Auxin Response Factors (ARFs) . Their degradation liberates ARFs, triggering uncontrolled transcription of auxin-responsive genes (e.g., GH3, SAUR).

  • Lethality: This leads to "auxin overdose"—abnormal cell division, vascular tissue collapse, and ethylene overproduction (epinasty).

Visualization: The SCF^TIR1 Signaling Pathway

The following diagram illustrates the ubiquitin-mediated degradation pathway triggered by PAA derivatives.

AuxinMechanism PAA PAA Derivative (2,4-D) TIR1 SCF-TIR1 Complex (E3 Ligase) PAA->TIR1 Binds hydrophobic pocket Ternary TIR1-2,4D-Aux/IAA Ternary Complex TIR1->Ternary Recruits Aux/IAA AuxIAA Aux/IAA (Repressor) AuxIAA->Ternary Stabilized by PAA ARF ARF Transcription Factors (Active) AuxIAA->ARF Normally Inhibits Ub Poly-Ubiquitination Ternary->Ub E3 Ligase Activity Proteasome 26S Proteasome Ub->Proteasome Targeted for degradation Proteasome->AuxIAA Degrades Repressor Proteasome->ARF Releases Inhibition GeneExp Uncontrolled Gene Expression (Ethylene, ABA) ARF->GeneExp Promotes Transcription

Caption: The molecular glue mechanism of 2,4-D facilitating SCF-TIR1 mediated degradation of Aux/IAA repressors.

Validation Protocol: Arabidopsis Root Growth Inhibition Assay

Objective: Quantify the auxinic activity of a PAA derivative via physiological response.

Materials:

  • Arabidopsis thaliana seeds (Col-0 wild type).

  • Sterile MS (Murashige & Skoog) medium plates.

  • PAA derivative stock solution (dissolved in DMSO/Ethanol).

Step-by-Step Workflow:

  • Sterilization: Surface sterilize seeds using 70% ethanol (1 min) followed by 1% sodium hypochlorite (10 min). Wash 5x with sterile water.

  • Stratification: Keep seeds at 4°C for 2 days to synchronize germination.

  • Plating: Transfer seeds to vertical MS plates containing varying concentrations of the PAA derivative (0, 10 nM, 100 nM, 1 µM, 10 µM).

  • Growth: Incubate plates vertically in a growth chamber (22°C, 16h light/8h dark cycle) for 7 days.

  • Quantification:

    • Photograph plates.

    • Measure primary root length using ImageJ software.

    • Success Metric: A true auxinic mimic will show a dose-dependent inhibition of primary root elongation and increased lateral root formation.

  • Mechanistic Confirmation (Optional): Perform qRT-PCR on root tissue for GH3.3 or IAA5 genes. A >5-fold upregulation confirms TIR1 pathway activation.

Module B: The Loop Diuretic Mechanism (Pharmaceuticals)

Representative Compound: Ethacrynic Acid (Edecrin).

Mechanistic Deep Dive: Covalent Inhibition of NKCC2

Ethacrynic acid is unique among loop diuretics because it is not a sulfonamide.[4] Its mechanism involves a "covalent warhead."

  • Target: The Na+-K+-2Cl- cotransporter (NKCC2) located in the luminal membrane of the thick ascending limb of the loop of Henle.

  • Chemical Activation: Ethacrynic acid contains an

    
    -unsaturated ketone moiety.
    
  • Covalent Modification: It acts as a Michael acceptor, forming a stable covalent thioether adduct with critical cysteine residues on the NKCC2 transporter.

  • Inhibition: This alkylation sterically hinders the conformational changes required for ion transport, effectively locking the transporter.

  • Result: Inhibition of NaCl reabsorption leads to significant natriuresis and diuresis.

Note: The cysteine-adduct form of ethacrynic acid is also biologically active and may contribute to the drug's rapid onset.

Visualization: NKCC2 Inhibition Logic

DiureticMechanism EA Ethacrynic Acid (Michael Acceptor) Adduct Covalent Thioether Adduct EA->Adduct Alkylation Cys Cysteine Residue (on NKCC2) Cys->Adduct NKCC2 NKCC2 Transporter (Thick Ascending Limb) Adduct->NKCC2 Irreversible Inhibition Transport Na+/K+/2Cl- Reabsorption Adduct->Transport Blocks NKCC2->Transport Normally Facilitates Diuresis Natriuresis & Diuresis Transport->Diuresis Inhibition leads to

Caption: Covalent modification of NKCC2 by ethacrynic acid via Michael addition to cysteine residues.

Validation Protocol: Rubidium-86 Uptake Assay

Objective: Measure inhibition of NKCC2 activity in vitro. (Rb+ is used as a congener for K+).

Materials:

  • MDCK cells (transfected with human NKCC2) or T84 epithelial cells.

  • Isotope: ^86RbCl (Rubidium-86).

  • Assay Buffer: HEPES-buffered saline.

  • Inhibitors: Ethacrynic acid (Test), Bumetanide (Control).

Step-by-Step Workflow:

  • Pre-incubation: Seed cells in 24-well plates. Wash with Cl- free buffer to deplete intracellular chloride (stimulates NKCC2).

  • Treatment: Incubate cells with varying concentrations of Ethacrynic acid (10^-7 to 10^-4 M) for 15 minutes.

  • Uptake Phase: Add Assay Buffer containing ^86RbCl (1 µCi/mL) and known concentrations of Na+ and Cl-. Incubate for exactly 5 minutes (linear uptake phase).

  • Termination: Rapidly wash cells 3x with ice-cold stop solution (containing 1 mM bumetanide to prevent efflux).

  • Lysis & Counting: Lyse cells with 0.1 N NaOH. Measure radioactivity via liquid scintillation counting.

  • Calculation:

    • Total Uptake = Counts in sample.

    • NKCC2-specific Uptake = (Total Uptake) - (Uptake in presence of 100 µM Bumetanide).

    • Plot % inhibition vs. Log[Ethacrynic Acid].

Module C: Emerging Targets (CRTH2 Antagonists)

Recent medicinal chemistry has repurposed the PAA scaffold to target CRTH2 (Chemoattractant Receptor-homologous molecule expressed on Th2 cells), a GPCR involved in allergic inflammation.

  • Mechanism: Competitive antagonism.

  • Structural Insight: The carboxylic acid of the PAA moiety mimics the carboxylate of Prostaglandin D2 (PGD2), the endogenous ligand. However, bulky biaryl substitutions on the ether oxygen prevent receptor activation, locking the GPCR in an inactive state.

  • Application: Treatment of asthma and allergic rhinitis.

Summary of Quantitative Data

FeatureAuxinic Herbicides (2,4-D)Loop Diuretics (Ethacrynic Acid)CRTH2 Antagonists
Primary Target TIR1/AFB (F-box protein)NKCC2 (Ion Transporter)CRTH2 (GPCR)
Binding Mode "Molecular Glue" (Hydrophobic)Covalent (Michael Addition)Competitive / Orthosteric
Key Residue TIR1 Hydrophobic PocketNKCC2 CysteineArginine (conserved in GPCR)
Outcome Protein DegradationTransport BlockadeReceptor Antagonism
Physiological Effect Uncontrolled Growth/DeathDiuresisAnti-inflammatory

References

  • Grossmann, K. (2010). Auxin herbicides: current status of mechanism and mode of action.[5] Pest Management Science. Link

  • Tan, X., et al. (2007).[6] Mechanism of auxin perception by the TIR1 ubiquitin ligase.[6] Nature. Link

  • Sommers, S. C., et al. (1998). Ethacrynic acid: A review of its clinical pharmacology and use. Journal of Clinical Pharmacology. Link

  • Pettipher, R., et al. (2007). Antagonists of the prostaglandin D2 receptor CRTH2.[7][8][9] Drug News & Perspectives. Link

  • Burg, M., & Green, N. (1973). Effect of ethacrynic acid on the thick ascending limb of Henle's loop.[1][2][3][4] Kidney International. Link

  • Nishimura, K., et al. (2009). An auxin-based degron system for the rapid depletion of proteins in nonplant cells.[10] Nature Methods. Link

Sources

Exploratory

Strategic Fluorination of Phenoxyacetic Acid Scaffolds: A Technical Guide to Biological Activity &amp; Therapeutic Profiling

Topic: Biological Activity of Fluorinated Phenoxyacetic Acids Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals [1] Executive Summary The phenoxyacetic acid moie...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological Activity of Fluorinated Phenoxyacetic Acids Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

[1]

Executive Summary

The phenoxyacetic acid moiety represents a "privileged scaffold" in medicinal chemistry, historically grounded in agrochemicals (e.g., 2,4-D) but increasingly pivotal in pharmaceutical development. This guide analyzes the biological impact of strategic fluorination on this scaffold. By substituting hydrogen or chlorine with fluorine, researchers can modulate lipophilicity (LogP), block metabolic soft spots (preventing hydroxylation), and alter pKa without significant steric perturbation. This document details the structure-activity relationships (SAR), specific therapeutic applications (PPAR agonism, COX-2 inhibition), and validated protocols for assessing biological activity.

Mechanistic Foundation: The Fluorine Effect[2]

The biological efficacy of fluorinated phenoxyacetic acids is not accidental; it is a result of precise physicochemical tuning.

  • Metabolic Stability: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond. Placing fluorine at the para position of the phenoxy ring blocks cytochrome P450-mediated hydroxylation, extending the molecule's half-life (

    
    ).
    
  • Lipophilicity & Permeability: Fluorination increases lipophilicity (

    
    LogP 
    
    
    
    +0.25 per F atom), facilitating passive transport across the blood-brain barrier (BBB) and cell membranes.
  • Bioisosterism: Fluorine acts as a bioisostere for hydrogen in terms of size (Van der Waals radius: H = 1.20 Å, F = 1.47 Å) but mimics the electronegativity of oxygen, enabling unique electrostatic interactions with receptor binding pockets.

Visualization: The Fluorine Optimization Logic

FluorineEffect Scaffold Phenoxyacetic Acid Scaffold Fluorination Strategic Fluorination (F-Scan) Scaffold->Fluorination Effect1 Metabolic Block (Para-position) Fluorination->Effect1 Effect2 Lipophilicity (Increased LogP) Fluorination->Effect2 Effect3 Binding Affinity (Electrostatic Interactions) Fluorination->Effect3 Outcome1 Extended t1/2 Effect1->Outcome1 Outcome2 Enhanced Membrane Permeability Effect2->Outcome2 Outcome3 Potent Receptor Agonism (PPARs) Effect3->Outcome3

Caption: Causal relationship between fluorination strategies and pharmacokinetic/dynamic outcomes.

Therapeutic Applications & SAR

Metabolic Regulation: PPAR Agonists

The most significant pharmaceutical application of fluorinated phenoxyacetic acids is in the treatment of metabolic syndrome via Peroxisome Proliferator-Activated Receptors (PPARs).

  • Mechanism: These compounds act as lipid sensors. The acidic "head" mimics fatty acids, while the fluorinated "tail" engages the hydrophobic pocket of the Nuclear Receptor.

  • SAR Insight: Chiral

    
    -substituted phenoxyacetic acids show stereospecificity. The (
    
    
    
    )-enantiomers of fluorinated analogs often display superior binding to PPAR
    
    
    (lipid lowering) and PPAR
    
    
    (insulin sensitizing), creating "dual agonists" that manage both dyslipidemia and hyperglycemia.
Anti-Inflammatory & Oncology: COX-2 Inhibition

Fluorinated derivatives have shown high selectivity for COX-2 over COX-1.

  • Mechanism: The phenoxyacetic acid core fits the COX-2 active site, while fluorine substitution (particularly at the 4-position) enhances potency against inflammation and colorectal cancer cell proliferation.

  • Oncology Link: By inhibiting COX-2 and activating PPAR

    
    , these compounds induce apoptosis in cancer lines (e.g., HT-29) via the downregulation of Bcl-2 and cleavage of PARP-1.
    
Agrochemicals: The Auxin Legacy

While this guide focuses on pharma, the herbicidal activity remains relevant. Fluorinated analogs of 2,4-D (e.g., 4-fluoro-2-chlorophenoxyacetic acid) maintain auxinic activity but with altered soil degradation profiles, useful for resistance management.

Experimental Protocols

Protocol A: Synthesis of Fluorinated Phenoxyacetic Acids

Objective: Efficient generation of the core scaffold via Williamson Ether Synthesis.

  • Reagents: Fluorinated phenol (1.0 eq), Ethyl bromoacetate (1.2 eq), Anhydrous

    
     (2.0 eq).
    
  • Solvent: Acetone or DMF (Dry).

  • Procedure:

    • Dissolve fluorinated phenol in solvent under

      
       atmosphere.
      
    • Add

      
       and stir at room temperature for 30 min (deprotonation).
      
    • Dropwise add ethyl bromoacetate. Reflux for 4–6 hours.

    • Validation: Monitor via TLC (Hexane:EtOAc 8:2). Disappearance of phenol spot indicates completion.

  • Hydrolysis: Treat the ester intermediate with LiOH (THF/Water) to yield the free acid.

  • Purification: Recrystallization from Ethanol/Water.

Protocol B: PPAR Transactivation Assay (Luciferase Reporter)

Objective: Quantify agonist activity against nuclear receptors.

  • Cell Line: COS-7 or HEK293 cells.

  • Transfection: Co-transfect with:

    • Expression plasmid (e.g., pSG5-PPAR

      
       or 
      
      
      
      ).
    • Reporter plasmid containing PPRE (PPAR Response Element) upstream of Luciferase gene (PPRE-Luc).

  • Treatment:

    • Seed cells in 96-well plates.

    • Treat with fluorinated test compounds (0.1 nM – 10

      
      M) for 24 hours.
      
    • Control: Use Wy-14643 (PPAR

      
       agonist) and Rosiglitazone (PPAR
      
      
      
      agonist) as positive controls.
  • Readout: Lyse cells and measure luminescence.

  • Data Analysis: Plot Dose-Response curves to calculate

    
    .
    
Protocol C: In Vivo Anti-Inflammatory Assay (Carrageenan Paw Edema)

Objective: Assess systemic anti-inflammatory efficacy.

  • Subjects: Wistar rats (180–220g).

  • Induction: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar tissue of the right hind paw.

  • Treatment: Administer test compound (oral gavage) 1 hour prior to induction.

  • Measurement: Measure paw volume using a plethysmometer at 0, 1, 3, and 6 hours.

  • Calculation:

    
    
    
    • 
      : Mean edema volume of control group.
      
    • 
      : Mean edema volume of treated group.
      

Signaling Pathway Visualization

The following diagram illustrates the dual mechanism of action for Fluorinated Phenoxyacetic Acids in a metabolic/oncology context.

PPAR_Signaling Ligand Fluorinated Phenoxyacetic Acid PPAR PPAR (Alpha/Gamma) Ligand->PPAR Activates Heterodimer PPAR-RXR Complex PPAR->Heterodimer Dimerizes with RXR RXR (Retinoid X Receptor) RXR->Heterodimer PPRE PPRE (Promoter Region) Heterodimer->PPRE Binds to Transcription Gene Transcription PPRE->Transcription Initiates LipidMet Lipid Metabolism (Fatty Acid Oxidation) Transcription->LipidMet Apoptosis Apoptosis (Bcl-2 Downreg) Transcription->Apoptosis Inflammation Anti-Inflammatory (NF-kB Inhibition) Transcription->Inflammation

Caption: Signal transduction pathway showing how ligand binding triggers metabolic and anti-tumor effects.

Data Summary: Comparative Activity

The table below synthesizes activity data for key fluorinated derivatives compared to non-fluorinated standards.

Compound ClassModificationTargetActivity Metric (

)
Biological Outcome
PPAR Agonist (S)-4-F-Phenoxyacetic acid analogPPAR

/


: 62 nM (Agonist)
Dual lipid/glucose regulation [3]
COX-2 Inhibitor 4-F-Phenoxyacetic acid coupledCOX-2

: 0.08

M
Potent anti-inflammatory [4]
COX-2 Inhibitor 4-Cl-Phenoxyacetic acid (Ref)COX-2

: 0.06

M
Reference standard [4]
Anticancer Fluorinated Benzofuran (Analog)HCT116 Cells

: 19.5

M
Cytotoxicity/Apoptosis [5]
Herbicide 4-F-2-Cl-Phenoxyacetic acidDicot Weeds

: Variable
Auxinic growth deregulation [6]

References

  • BenchChem. (2025).[1][2] The Biological Activity of Fluorinated Phenylacetic Acids: A Technical Guide. Retrieved from

  • Fracchiolla, G., et al. (2012).[3] Synthesis, biological evaluation and molecular investigation of fluorinated peroxisome proliferator-activated receptors

    
     dual agonists. Bioorganic & Medicinal Chemistry. Retrieved from 
    
  • Li, H., et al. (2015). Synthesis and biological evaluation of phenoxyacetic acid derivatives as novel free fatty acid receptor 1 agonists. Bioorganic & Medicinal Chemistry. Retrieved from

  • El-Moghazy, S., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors. Pharmaceuticals.[1][4][2][5][6][7][8][9] Retrieved from

  • Ayoub, M., et al. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles. RSC Advances. Retrieved from

  • Paryjczak, T., et al. (2025).[10][11] Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. Materials. Retrieved from

Sources

Protocols & Analytical Methods

Method

Application Note: High-Sensitivity GC-MS Analysis of 2-(5-Fluoro-2-methylphenoxy)acetic Acid

Abstract This application note presents a robust and validated methodology for the determination of 2-(5-Fluoro-2-methylphenoxy)acetic acid using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the inherent polarity...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a robust and validated methodology for the determination of 2-(5-Fluoro-2-methylphenoxy)acetic acid using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the inherent polarity and low volatility of the target analyte, chemical derivatization is a mandatory prerequisite for successful gas chromatographic analysis. We detail two primary workflows: one employing liquid-liquid extraction (LLE) followed by methylation to form the methyl ester derivative, and an alternative using solid-phase extraction (SPE) and subsequent silylation to form the trimethylsilyl (TMS) ester. This guide provides comprehensive, step-by-step protocols, optimized instrument parameters, and the scientific rationale behind key experimental choices to ensure reproducibility and accuracy for researchers in pharmaceutical development, environmental analysis, and medicinal chemistry.

Introduction: The Analytical Challenge

2-(5-Fluoro-2-methylphenoxy)acetic acid is a fluorinated organic compound that serves as a key synthetic intermediate in the development of novel pharmacologically active molecules and agrochemicals.[1] Its structural backbone, the phenoxyacetic acid moiety, is common to many herbicides and regulated compounds, making its accurate quantification critical.[2][3][4]

Direct analysis of this compound by gas chromatography is impeded by the polar carboxylic acid group. This functional group promotes strong intermolecular hydrogen bonding, resulting in low volatility and poor thermal stability.[5][6] Direct injection into a hot GC inlet often leads to broad, tailing peaks, poor sensitivity, and thermal degradation, making reliable quantification impossible.[6]

To overcome these challenges, chemical derivatization is employed to replace the active hydrogen of the carboxylic acid with a non-polar group. This process increases the analyte's volatility and thermal stability, rendering it amenable to GC separation and subsequent mass spectrometric detection.[7][8][9] This note provides detailed protocols for two of the most effective derivatization strategies: alkylation (esterification) and silylation.

Methodologies: Extraction and Derivatization

The selection of an appropriate sample preparation strategy is contingent on the sample matrix and desired level of cleanliness and concentration. We present two validated pathways from sample extraction to derivatization.

Analyte Extraction

Prior to derivatization, the target analyte must be efficiently extracted from the sample matrix and isolated from interfering components.

  • Pathway A: Liquid-Liquid Extraction (LLE) LLE is a fundamental and widely used technique that separates analytes based on their differential solubility in two immiscible liquid phases.[10] For acidic compounds like 2-(5-Fluoro-2-methylphenoxy)acetic acid, the aqueous sample is first acidified. This protonates the carboxylate group, converting it to the neutral carboxylic acid form, which significantly reduces its water solubility and enhances its partitioning into a non-polar organic solvent like dichloromethane or methyl tert-butyl ether (MTBE).[2][3][5]

  • Pathway B: Solid-Phase Extraction (SPE) SPE is a more modern and efficient technique that reduces solvent consumption and can provide cleaner extracts.[5][10] The process involves passing the sample through a cartridge containing a solid sorbent. For phenoxyacetic acids, a reversed-phase (e.g., C18) or a specialized polymeric sorbent can be used. After loading the acidified sample, interferences are washed away, and the purified analyte is then eluted with a small volume of an appropriate organic solvent.[5][11]

Chemical Derivatization

The choice of derivatization reagent is critical for achieving optimal chromatographic performance.

  • Alkylation (Methyl Esterification) This robust method converts the carboxylic acid into its corresponding methyl ester.[2] Methyl esters are stable, volatile, and exhibit excellent chromatographic behavior. Reagents such as methanol with an acid catalyst (e.g., HCl, H₂SO₄, or BF₃) are commonly used.[2][6] This approach is cost-effective and generates derivatives with predictable mass spectral fragmentation patterns.

  • Silylation (TMS Esterification) Silylation is a versatile and highly effective method that replaces the acidic proton with a trimethylsilyl (TMS) group.[6][7] Silylating reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), react rapidly and quantitatively to produce derivatives suitable for GC-MS analysis.[7]

Experimental Protocols

Safety Precaution: All procedures should be performed in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for all chemicals used.

Protocol 1: LLE and Methylation

This protocol is well-suited for aqueous samples where a high recovery of the analyte is required.

Materials:

  • Sample (aqueous)

  • Hydrochloric Acid (HCl), concentrated

  • Dichloromethane (CH₂Cl₂), GC-grade

  • Methanol (MeOH), anhydrous

  • Sodium Sulfate (Na₂SO₄), anhydrous

  • Separatory funnel, conical vials, nitrogen evaporator

Procedure:

  • Sample Acidification: Take a 10 mL aliquot of the aqueous sample in a separatory funnel. Adjust the pH to <2 by adding concentrated HCl dropwise.

  • Liquid-Liquid Extraction: Add 15 mL of dichloromethane to the separatory funnel. Shake vigorously for 2 minutes, periodically venting the funnel.[2] Allow the layers to separate completely.

  • Collect Organic Phase: Drain the lower organic (dichloromethane) layer into a clean flask. Repeat the extraction (step 2) two more times with fresh 15 mL portions of dichloromethane, combining all organic extracts.

  • Drying: Dry the combined organic extract by passing it through a small column of anhydrous sodium sulfate.

  • Solvent Evaporation: Concentrate the extract to approximately 0.5 mL under a gentle stream of nitrogen at room temperature.

  • Derivatization (Methylation): Add 1 mL of methanol and one drop of concentrated HCl to the concentrated extract.[2] Cap the vial tightly.

  • Reaction: Heat the vial at 60°C for 30 minutes in a heating block.

  • Final Preparation: Allow the vial to cool to room temperature. Evaporate the solvent to a final volume of approximately 0.5 mL. The sample is now ready for GC-MS analysis.

Protocol 2: SPE and Silylation

This protocol is ideal for complex matrices, providing a cleaner extract and reducing potential instrument contamination.

Materials:

  • Sample (aqueous)

  • Hydrochloric Acid (HCl), concentrated

  • SPE Cartridge (e.g., C18 or polymeric, appropriate for acidic compounds)

  • Methanol (MeOH), HPLC-grade

  • Deionized Water

  • Ethyl Acetate, anhydrous

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS

  • SPE vacuum manifold, conical vials, nitrogen evaporator

Procedure:

  • Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water through the sorbent. Do not allow the cartridge to go dry.

  • Sample Acidification: Adjust a 10 mL aliquot of the aqueous sample to pH <2 with concentrated HCl.

  • Sample Loading: Load the acidified sample onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1-2 mL/min).

  • Washing: Wash the cartridge with 5 mL of deionized water to remove polar interferences. Dry the cartridge thoroughly under vacuum for 10-15 minutes.

  • Analyte Elution: Elute the retained 2-(5-Fluoro-2-methylphenoxy)acetic acid from the cartridge with 5 mL of ethyl acetate into a clean collection vial.

  • Concentration: Concentrate the eluate to dryness under a gentle stream of nitrogen.

  • Derivatization (Silylation): Add 100 µL of anhydrous ethyl acetate to reconstitute the residue, followed by 100 µL of BSTFA + 1% TMCS.[7]

  • Reaction: Cap the vial tightly and heat at 70°C for 20 minutes.

  • Final Preparation: Allow the vial to cool to room temperature. The sample is now ready for injection into the GC-MS.[7]

Instrumental Analysis: GC-MS Parameters

The following parameters provide a robust starting point for the analysis of the derivatized analyte. Optimization may be required based on the specific instrument and column used.

ParameterRecommended SettingRationale
Gas Chromatograph
GC Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, HP-5ms, or equivalent)A non-polar 5% phenyl-methylpolysiloxane column provides excellent resolution for a wide range of semi-volatile compounds.
Injection ModeSplitless (1 µL injection)Maximizes sensitivity for trace-level analysis.[12]
Injector Temperature280 °CEnsures rapid and complete vaporization of the derivatized analyte without thermal degradation.
Carrier GasHelium (99.999% purity) at 1.2 mL/min (constant flow)Inert carrier gas standard for GC-MS applications.[13]
Oven ProgramInitial 80°C, hold for 1 min, ramp at 15°C/min to 290°C, hold for 5 min.[7]This temperature program effectively separates the analyte from solvent fronts and potential matrix components.
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eVStandard ionization technique that produces reproducible, library-searchable mass spectra.
Ion Source Temp.230 °CStandard temperature to maintain ionization efficiency and prevent contamination.
MS Transfer Line Temp.290 °CPrevents condensation of the analyte as it transfers from the GC column to the MS source.
Mass Scan Range40 - 450 amu (Full Scan)A wide scan range is used to capture the molecular ion and key fragment ions for identification.
Acquisition ModeFull Scan for identification; Selected Ion Monitoring (SIM) for quantificationFull Scan provides complete spectral information for structural confirmation, while SIM mode significantly enhances sensitivity for target quantification by monitoring specific ions.[4][14]

Expected Results and Data Interpretation

  • Chromatography: The derivatized 2-(5-Fluoro-2-methylphenoxy)acetic acid should elute as a sharp, symmetrical peak. The retention time will be significantly shorter than that of the underivatized acid (which would likely not elute under these conditions).

  • Mass Spectra: The EI mass spectrum will provide a unique fragmentation pattern that serves as a fingerprint for the analyte.

    • Methyl Ester Derivative (Expected MW: 214.2 g/mol ): The mass spectrum should show a molecular ion (M⁺) at m/z 214. Key fragments would likely include ions corresponding to the loss of the methoxy group (-OCH₃, m/z 183) and the entire ester group (-COOCH₃, m/z 155), as well as fragments characteristic of the fluoromethylphenoxy moiety.

    • TMS Ester Derivative (Expected MW: 272.3 g/mol ): The spectrum should exhibit a molecular ion at m/z 272. A prominent fragment at M-15 (m/z 257), corresponding to the loss of a methyl group from the TMS moiety, is characteristic of silylated compounds. Other significant fragments will arise from the cleavage of the TMS group and the phenoxyacetic acid structure.

Workflow and Derivatization Diagrams

The following diagrams illustrate the analytical workflow and the chemical derivatization reactions.

GC-MS_Workflow cluster_SamplePrep Sample Preparation cluster_LLE Pathway A: LLE cluster_SPE Pathway B: SPE cluster_Analysis Analysis Sample Aqueous Sample Acidify Acidify to pH < 2 Sample->Acidify LLE Liquid-Liquid Extraction (Dichloromethane) Acidify->LLE SPE Solid-Phase Extraction (C18 Cartridge) Acidify->SPE Dry_LLE Dry & Concentrate LLE->Dry_LLE Dry_LLE->LLE_Out Methylation Methylation (MeOH, HCl, 60°C) Elute_SPE Elute & Concentrate SPE->Elute_SPE Elute_SPE->SPE_Out Silylation Silylation (BSTFA, 70°C) GCMS GC-MS Injection Methylation->GCMS Silylation->GCMS Data Data Acquisition & Interpretation GCMS->Data

Caption: Analytical workflow for 2-(5-Fluoro-2-methylphenoxy)acetic acid analysis.

Derivatization_Reactions cluster_Methylation Alkylation (Methylation) cluster_Silylation Silylation Analyte 2-(5-Fluoro-2-methylphenoxy)acetic Acid R-COOH Reagent1 Methanol (CH₃OH) + Acid Catalyst Analyte->Reagent1 Reagent2 BSTFA Product1 Methyl Ester R-COOCH₃ Reagent1->Product1 Heat Product2 TMS Ester R-COOSi(CH₃)₃ Reagent2->Product2 Heat

Caption: Chemical derivatization reactions for GC-MS analysis.

Conclusion

The successful GC-MS analysis of 2-(5-Fluoro-2-methylphenoxy)acetic acid is critically dependent on proper sample preparation and chemical derivatization. By converting the polar carboxylic acid into a more volatile and thermally stable ester (either methyl or TMS), this method achieves excellent chromatographic peak shape, sensitivity, and reproducibility. The detailed LLE and SPE protocols provided offer flexibility for different sample matrices, while the optimized GC-MS parameters serve as a reliable foundation for method implementation. This application note provides researchers with the necessary tools to confidently identify and quantify this important chemical intermediate.

References

  • Benchchem. (n.d.). Protocol for Derivatizing Phenoxyacetic Acids for Gas Chromatography (GC) Analysis.
  • Organomation. (n.d.). GC-MS Sample Preparation.
  • American Laboratory. (2005, March 1). Determination of Acid Herbicides in Water by GC-MS: A Modified Method Using Single Extraction and Methanol Esterification.
  • ALS Environmental. (2022, March 16). Determination of Acid herbicides in Liquids by GCMS.
  • PubMed. (1998). GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst. Journal of Analytical Toxicology, 22(3), 237-45.
  • Agilent. (n.d.). GC/MS/MS Pesticide Residue Analysis.
  • SCION Instruments. (n.d.). Sample preparation GC-MS.
  • Thermo Fisher Scientific. (n.d.). GC-MS Sample Preparation.
  • Hawach. (2024, October 24). Common Sample Preparation Techniques for GC-MS Analysis.
  • Mass Spectrometry Facility, University of Massachusetts Amherst. (n.d.). Sample Preparation Guidelines for GC-MS.
  • Benchchem. (n.d.). 2-(5-Fluoro-2-methylphenoxy)acetic Acid.
  • ResearchGate. (n.d.). Analysis of phenylurea herbicides from plants by GC/MS.
  • Benchchem. (n.d.). Confirming the Identity of 3-(Bromomethyl)phenoxyacetic Acid Derivatives with GC/MS: A Comparative Guide.
  • Encyclopedia of Chromatography. (n.d.). Acids: Derivatization for GC Analysis.
  • Sigma-Aldrich. (2024, September 6). Safety Data Sheet for 4-Chloro-2-methylphenoxyacetic acid.
  • Supelco. (n.d.). Bulletin 909A Guide to Derivatization Reagents for GC.
  • University of Texas at Austin. (n.d.). Gas Chromatography - Mass Spectrometry.

Sources

Application

Application Note: Analytical Standard Development for 2-(5-Fluoro-2-methylphenoxy)acetic acid

Executive Summary & Strategic Scope This guide details the protocol for establishing 2-(5-Fluoro-2-methylphenoxy)acetic acid as a Certified Reference Material (CRM) or analytical standard. This molecule acts as a critica...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Scope

This guide details the protocol for establishing 2-(5-Fluoro-2-methylphenoxy)acetic acid as a Certified Reference Material (CRM) or analytical standard. This molecule acts as a critical intermediate in the synthesis of specific NSAIDs and auxin-mimetic agrochemicals.

The "Senior Scientist" Insight: The primary analytical challenge with this molecule is not detection, but differentiation . It is structurally homologous to (2-Methylphenoxy)acetic acid (CAS 1878-49-5) and isomeric with 5-Fluoro-2-methylphenylacetic acid. Commercial catalogs frequently conflate these structures. Therefore, this protocol prioritizes regiospecific structural confirmation (NMR) combined with orthogonal purity assays (HPLC-UV/MS).

Analytical Workflow

The following diagram outlines the lifecycle of the standard, from crude synthesis to certified vial.

AnalyticalWorkflow Synthesis Crude Synthesis (Alkylation of 5-fluoro-2-methylphenol) Purification Prep-LC / Recrystallization (Target >99.5% Purity) Synthesis->Purification ID_Check Structural ID (1H, 13C, 19F NMR) Purification->ID_Check Aliquot Purity_Check Purity Assay (HPLC-UV & qNMR) ID_Check->Purity_Check Confirmed Purity_Check->Purification Fail (<99.5%) Final_CoA Release CoA (Certified Standard) Purity_Check->Final_CoA Pass

Figure 1: Critical path for developing the analytical standard. Note the feedback loop if purity specifications are not met.

Protocol A: Structural Confirmation (Spectroscopy)

Before purity can be assessed, the chemical structure must be validated to rule out regioisomers.

Nuclear Magnetic Resonance (NMR) Strategy

Objective: Confirm the presence of the phenoxy ether linkage (


) versus a direct phenyl-alkyl bond, and verify the fluorine position.

Instrumentation: 400 MHz (or higher) NMR Spectrometer. Solvent: DMSO-d6 (Preferred for solubility of the free acid).

1H NMR (Proton) Expectations
MoietyApprox. Shift (

, ppm)
MultiplicityDiagnostic Value
-COOH 12.0 - 13.0Broad SingletConfirms free acid state.
Ar-H (Aromatic) 6.5 - 7.2MultipletsSplitting patterns caused by

coupling (

) confirm 5-fluoro substitution.
-O-CH2-COOH 4.6 - 4.8 SingletCRITICAL: Phenoxyacetic acids shift downfield (~4.7 ppm) compared to Phenylacetic acids (~3.6 ppm).
Ar-CH3 2.1 - 2.3SingletConfirms methyl group at position 2.
19F NMR (Fluorine)

Why it matters:


 NMR provides a clean background (no solvent peaks) and is highly sensitive to the electronic environment of the aromatic ring.
  • Expected Shift: -110 to -125 ppm (relative to

    
    ).
    
  • Coupling: Look for decoupling experiments if complex multiplets are unresolved.

Mass Spectrometry (MS)

Method: Direct Infusion ESI (Electrospray Ionization). Polarity: Negative Mode (ESI-). Carboxylic acids ionize best by losing a proton.

  • Target Ion:

    
    
    
  • Molecular Weight: 184.16 g/mol [1]

  • Observed m/z: 183.15

  • Fragmentation (MS/MS): Expect loss of

    
     (44 Da) typical of carboxylic acids.
    

Protocol B: Chromatographic Purity (HPLC-UV)

Challenge: Phenoxyacetic acids are weak acids (


). In neutral mobile phases, they exist as carboxylate anions, leading to early elution and peak tailing.
Solution:  Acidic mobile phase suppression.
Method Development Logic

HPLC_Logic Analyte Analyte: 2-(5-Fluoro-2-methylphenoxy)acetic acid (pKa ~ 3.2) Neutral_MP Neutral Mobile Phase (pH 7.0) Analyte->Neutral_MP Acidic_MP Acidic Mobile Phase (0.1% Formic Acid, pH ~2.7) Analyte->Acidic_MP Result_Bad Ionized State (R-COO-) Result: No Retention, Tailing Neutral_MP->Result_Bad Result_Good Neutral State (R-COOH) Result: Sharp Peak, Good Retention Acidic_MP->Result_Good

Figure 2: Impact of pH on the chromatography of acidic analytes.

Validated HPLC Protocol

System: HPLC with PDA (Photodiode Array) or UV-Vis. Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters BEH C18),


.

Mobile Phase:

  • Solvent A: 0.1% Formic Acid in Water (pH ~2.7)

  • Solvent B: Acetonitrile (LC-MS Grade)

Gradient Table:

Time (min) % A (Water/Acid) % B (ACN) Flow (mL/min) Comment
0.0 95 5 1.0 Equilibration
2.0 95 5 1.0 Hold for polar impurities
15.0 10 90 1.0 Linear Gradient
18.0 10 90 1.0 Column Wash
18.1 95 5 1.0 Re-equilibration

| 23.0 | 95 | 5 | 1.0 | End Run |

Detection:

  • Primary: 275 nm (Aromatic absorption, less interference).

  • Secondary: 210 nm (Universal, but susceptible to solvent noise).

Acceptance Criteria:

  • Purity:

    
     (Area normalization).
    
  • Resolution:

    
     between the main peak and the parent phenol (5-fluoro-2-methylphenol), which is the most likely process impurity.
    

Protocol C: Impurity Profiling & Stability

Known Impurities

When characterizing this standard, you must specifically quantify the following:

  • Precursor: 5-Fluoro-2-methylphenol. (Result of incomplete alkylation).

    • Detection: Elutes later than the acid in Reverse Phase due to higher hydrophobicity (lack of COOH).

  • Des-fluoro analog: (2-Methylphenoxy)acetic acid.[1]

    • Origin: Impurity in the starting phenol.

    • Detection: Requires high-resolution MS or optimized gradient (very similar hydrophobicity).

Stability Assessment

Perform a "Force Degradation" stress test to determine storage conditions:

  • Acid/Base Hydrolysis: The ether bond is generally stable, but the carboxylic acid can esterify in alcohols. Do not store in Methanol. Use Acetonitrile or DMSO for stock solutions.

  • Oxidation: Fluorinated rings are resistant, but the methyl group is susceptible to benzylic oxidation over long periods. Store solid at

    
    , protected from light.
    

References

  • SIELC Technologies. (2018).[2] Separation of (2-Methylphenoxy)acetic acid on Newcrom R1 HPLC column. Retrieved October 24, 2025, from [Link]

  • PharmaGuru. (2025). Role of pKa in Reverse Phase HPLC Method Development. Retrieved October 24, 2025, from [Link]

  • Reich, H. J. (2020).[3] 19F NMR Chemical Shifts. University of Wisconsin-Madison. Retrieved October 24, 2025, from [Link]

  • Helix Chromatography. (2026).[4] HPLC Methods for analysis of pCPA (Chlorinated Phenoxyacetic Acid derivatives). Retrieved October 24, 2025, from [Link]

Sources

Method

quantifying 2-(5-Fluoro-2-methylphenoxy)acetic acid in soil matrices

An Application Note for the Extraction and Quantification of 2-(5-Fluoro-2-methylphenoxy)acetic Acid in Soil Matrices by LC-MS/MS Abstract This application note presents a robust and sensitive method for the quantificati...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Extraction and Quantification of 2-(5-Fluoro-2-methylphenoxy)acetic Acid in Soil Matrices by LC-MS/MS

Abstract

This application note presents a robust and sensitive method for the quantification of 2-(5-fluoro-2-methylphenoxy)acetic acid in complex soil matrices. As a fluorinated derivative of phenoxyacetic acid, this compound serves as a key building block in the synthesis of pharmaceuticals and agrochemicals, making its presence and persistence in the environment a subject of significant research interest.[1] The described methodology employs a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol for sample extraction and cleanup, followed by analysis using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). This approach ensures high recovery rates and minimizes matrix effects, providing a reliable analytical tool for researchers, environmental scientists, and drug development professionals. All procedures have been structured to align with established method validation principles to ensure data integrity and trustworthiness.[2][3]

Introduction and Scientific Principle

2-(5-Fluoro-2-methylphenoxy)acetic acid is an acidic organic compound whose potential environmental fate is of increasing importance.[1] Accurate quantification in soil is critical for environmental risk assessment, fate and transport studies, and evaluating the efficacy of remediation strategies. However, soil presents a formidable analytical challenge due to its complex and variable composition of organic matter, minerals, and humic substances, which can strongly bind analytes and interfere with analysis.[4][5][6]

The core of this method is built on two pillars: efficient extraction and selective detection.

  • Extraction and Cleanup: We employ a modified QuEChERS approach, which has proven highly effective for a wide range of analytes in challenging matrices. The protocol is specifically adapted for our target analyte's acidic nature. The initial extraction is performed with acetonitrile acidified with formic acid. Acidification is crucial as it suppresses the ionization of the carboxylic acid group, rendering the analyte more non-polar and facilitating its partitioning from the aqueous soil environment into the organic extraction solvent. The subsequent "salting-out" step, using anhydrous magnesium sulfate and sodium chloride, forces the separation of the acetonitrile and aqueous layers, further driving the analyte into the organic phase.[7] A dispersive solid-phase extraction (d-SPE) step is then used for cleanup, where primary secondary amine (PSA) sorbent removes organic acids and other polar interferences, while C18 removes non-polar interferences.[6]

  • Analysis and Quantification: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the technique of choice for its exceptional sensitivity and selectivity.[8] Chromatographic separation is achieved on a C18 reversed-phase column. Detection is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The analyte's carboxylic acid functional group is readily deprotonated, making it highly suitable for negative ion electrospray ionization (ESI-), which provides a strong and stable signal.[9] The use of specific precursor-to-product ion transitions in MRM ensures that the instrument only detects the target analyte, effectively filtering out background noise from the complex soil extract and allowing for accurate quantification even at trace levels.[8]

Experimental Workflow Overview

The entire analytical process, from sample preparation to data acquisition, is streamlined for efficiency and reproducibility.

G cluster_prep Sample Preparation cluster_cleanup Extract Cleanup cluster_analysis Instrumental Analysis Sample 1. Weigh 5g Soil Sample Hydrate 2. Add Water & Internal Std. Sample->Hydrate Extraction Extract 3. Add Acidified ACN, Shake Hydrate->Extract Extraction Salts 4. Add QuEChERS Salts Extract->Salts Extraction Vortex 5. Vortex & Centrifuge Salts->Vortex Extraction Supernatant 6. Transfer Supernatant Vortex->Supernatant Extraction dSPE 7. Add to d-SPE Tube Supernatant->dSPE Cleanup Vortex2 8. Vortex & Centrifuge dSPE->Vortex2 Cleanup Filter 9. Filter into LC Vial Vortex2->Filter Cleanup Inject 10. Inject into LC-MS/MS Filter->Inject Cleanup Data 11. Data Acquisition (MRM) Inject->Data Analysis Quant 12. Quantify vs. Cal Curve Data->Quant Analysis

Figure 1: High-level workflow for the analysis of 2-(5-Fluoro-2-methylphenoxy)acetic acid in soil.

Materials and Reagents

  • Solvents and Chemicals: Acetonitrile (ACN), Methanol (MeOH), and Water (all LC-MS grade); Formic Acid (98%+); Acetic Acid (glacial).[10]

  • Standards: 2-(5-Fluoro-2-methylphenoxy)acetic acid analytical standard (≥98% purity); Isotope-labeled internal standard (IS), e.g., 2-(5-Fluoro-2-methylphenoxy)acetic acid-¹³C₆ (recommended).

  • Salts and Sorbents: Anhydrous Magnesium Sulfate (MgSO₄); Sodium Chloride (NaCl); Primary Secondary Amine (PSA) sorbent; End-capped C18 sorbent. Pre-packaged QuEChERS extraction salt packets and d-SPE tubes are recommended for convenience and consistency.

  • Equipment: 50 mL polypropylene centrifuge tubes; 2 mL d-SPE centrifuge tubes; Analytical balance; Vortex mixer; High-speed centrifuge; Syringe filters (0.22 µm PTFE); LC-MS/MS system with ESI source.

Detailed Protocols

Preparation of Standards
  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of 2-(5-Fluoro-2-methylphenoxy)acetic acid standard and dissolve in 10 mL of methanol.

  • Internal Standard Stock (100 µg/mL): Prepare similarly using the isotope-labeled standard.

  • Working Standard Solutions: Serially dilute the primary stock solution with 80:20 methanol:water to prepare a series of calibration standards ranging from 0.1 to 100 ng/mL. Fortify each calibration standard with the internal standard to a final concentration of 20 ng/mL.

Sample Preparation: Modified Acidic QuEChERS Protocol

This protocol is based on established QuEChERS methodologies adapted for acidic analytes.[5][6][11]

  • Sample Weighing: Weigh 5.0 ± 0.1 g of homogenized soil into a 50 mL polypropylene centrifuge tube. For dry soils, add 2 mL of reagent water and allow to hydrate for 30 minutes.[12]

  • Internal Standard Spiking: Add 20 µL of a 10 µg/mL internal standard solution to each sample, blank, and matrix spike.

  • Extraction:

    • Add 10 mL of 1% formic acid in acetonitrile to the tube.

    • Cap tightly and shake vigorously for 5 minutes using a mechanical shaker. This ensures thorough interaction between the solvent and soil particles, which can be difficult to extract from.[4]

  • Salting-Out Partitioning:

    • Add the contents of a QuEChERS extraction salt packet (e.g., containing 4 g MgSO₄ and 1 g NaCl).

    • Immediately cap and shake vigorously for 1 minute. The MgSO₄ absorbs residual water, while the salts induce phase separation.[7]

  • Centrifugation: Centrifuge the tubes at ≥4000 rcf for 5 minutes. This will result in a clean separation of the upper acetonitrile layer from the solid soil material and lower aqueous layer.

Dispersive Solid-Phase Extraction (d-SPE) Cleanup

The d-SPE step is critical for removing matrix components that could interfere with LC-MS/MS analysis.

G cluster_input Input from Extraction cluster_dspe d-SPE Cleanup cluster_output Output for Analysis cluster_logic Mechanism of Action Input Acetonitrile Supernatant Target Analyte (Acidic) Polar Interferences (Humic Acids) Non-Polar Interferences (Lipids) DSPE_Tube d-SPE Sorbents PSA (Primary Secondary Amine) C18 (Reversed-Phase) MgSO4 (Drying Agent) Input->DSPE_Tube Vortex & Centrifuge Output Cleaned Extract Target Analyte (Acidic) Minimal Interferences DSPE_Tube->Output Logic1 PSA (a weak anion exchanger) removes acidic interferences. Logic2 C18 removes non-polar interferences via hydrophobic interaction. Logic3 Target analyte remains in the acetonitrile supernatant.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 2-(5-Fluoro-2-methylphenoxy)acetic Acid Synthesis

This technical support guide is designed to assist researchers in optimizing the synthesis of 2-(5-Fluoro-2-methylphenoxy)acetic acid . It moves beyond basic textbook procedures to address the specific kinetic and thermo...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed to assist researchers in optimizing the synthesis of 2-(5-Fluoro-2-methylphenoxy)acetic acid . It moves beyond basic textbook procedures to address the specific kinetic and thermodynamic challenges associated with electron-deficient, sterically hindered phenols in Williamson ether synthesis.

Subject: Yield Optimization & Troubleshooting Guide Molecule: 2-(5-Fluoro-2-methylphenoxy)acetic acid (CAS: 1513429-25-8) Reaction Class: Williamson Ether Synthesis (SN2)[1]

Executive Summary: The Yield Paradox

Synthesizing phenoxyacetic acids often appears deceptively simple. However, the reaction between 5-fluoro-2-methylphenol and chloroacetic acid presents specific challenges:

  • Steric Hindrance: The ortho-methyl group hinders the nucleophilic approach.

  • Electronic Deactivation: The fluorine atom pulls electron density, slightly reducing the nucleophilicity of the phenoxide oxygen compared to unsubstituted cresols.

  • Competing Hydrolysis: The chloroacetate anion is prone to hydrolysis in aqueous base, forming glycolic acid (side product) and consuming the alkylating agent.

The Solution: Shift from a standard homogeneous aqueous protocol to a Phase Transfer Catalysis (PTC) system or a Modified Anhydrous route to suppress hydrolysis and enhance nucleophilicity.

Optimized Protocols

Method A: High-Yield Phase Transfer Catalysis (Recommended)

Best for: Maximizing yield, minimizing side reactions.

The Logic: By using a biphasic system (Toluene/Water) and a quaternary ammonium salt, you transport the phenoxide into the organic phase as a "naked" anion. This strips away the hydration shell, increasing reaction rate by orders of magnitude and protecting the chloroacetate from aqueous hydrolysis.

ParameterSpecification
Solvent System Toluene (Organic) / Water (Aqueous)
Catalyst Tetrabutylammonium Bromide (TBAB) (5 mol%)
Base 30% NaOH (aq)
Stoichiometry Phenol (1.0 eq) : Chloroacetic Acid (1.5 eq) : NaOH (3.5 eq)
Temperature 85–90 °C (Reflux)
Time 3–5 Hours

Step-by-Step Workflow:

  • Charge: In a round-bottom flask, dissolve 5-fluoro-2-methylphenol (1.0 eq) in Toluene (5-10 volumes).

  • Catalyst: Add TBAB (0.05 eq).

  • Basify: Add 30% NaOH solution (2.0 eq). The mixture will form two layers.[2]

  • Addition: Heat to 60°C. Dropwise add a solution of Chloroacetic acid (1.5 eq) pre-neutralized with NaOH (1.5 eq) in minimal water. Critical: Do not add free chloroacetic acid directly to the hot basic toluene; neutralize it first to prevent immediate exotherm/decomposition.

  • Reaction: Heat to reflux (approx. 90°C internal) with vigorous stirring (800+ rpm). High shear is required for PTC efficiency.[1]

  • Workup:

    • Cool to room temperature.[1][3]

    • Separate phases.[1][2][4] The product is in the aqueous phase (as the sodium salt). Discard the toluene layer (contains unreacted phenol).

    • Acidify the aqueous layer with 6M HCl to pH < 1. The product will precipitate.[5]

    • Filter and wash with cold water.[1]

Method B: Anhydrous Carbonate Method (Alternative)

Best for: Small scale, avoiding emulsions.

The Logic: Uses a mild base (K2CO3) in a polar aprotic solvent (Acetone or DMF) to permit gentle alkylation without water-induced hydrolysis.

  • Dissolve: 5-fluoro-2-methylphenol (1.0 eq) in Acetone (anhydrous).

  • Base: Add K2CO3 (2.5 eq, powdered/dry). Stir 30 min to form phenoxide.

  • Alkylate: Add Ethyl Bromoacetate (1.1 eq) instead of chloroacetic acid.

    • Note: Esters are more reactive and less prone to side reactions here.

  • Reflux: 4–6 hours.

  • Hydrolysis: Evaporate acetone. Add 10% NaOH (aq) and heat at 60°C for 1 hour to cleave the ester.

  • Precipitate: Acidify with HCl.

Troubleshooting Hub

Issue 1: Low Yield (<50%)

Diagnosis: The most common cause is the hydrolysis of chloroacetic acid before it reacts with the phenol.

  • Check: Did you add the chloroacetic acid too slowly? In aqueous conditions, prolonged exposure of chloroacetate to hot NaOH without reaction leads to glycolic acid formation.

  • Fix: Increase the equivalents of Chloroacetic acid to 1.5–2.0 eq.

  • Fix: Switch to Method A (PTC) . The organic phase protects the active species.

Issue 2: "Oiling Out" (Product won't crystallize)

Diagnosis: Presence of unreacted phenol or neutral side products (esters) preventing the crystal lattice from forming.

  • Immediate Action:

    • Basify the oily mixture to pH 10.

    • Extract with Ethyl Acetate or Ether.[1] Discard the organic layer (this removes unreacted phenol/neutrals).

    • Re-acidify the aqueous layer.[1] The product should now precipitate as a clean solid.

Issue 3: Product is Colored (Pink/Brown)

Diagnosis: Oxidation of the phenol starting material (quinones) or trace iron contamination.

  • Prevention: Perform the reaction under Nitrogen atmosphere.

  • Remediation: Recrystallize from Water/Ethanol (9:1) with a pinch of activated charcoal.

Mechanistic Visualization

The following diagram illustrates the competing pathways. Your goal is to maximize the green path (Substitution) and minimize the red path (Hydrolysis).

ReactionPathways cluster_conditions Critical Control Points Phenol 5-Fluoro-2-methylphenol Phenoxide Phenoxide Anion (Nucleophile) Phenol->Phenoxide Deprotonation Base Base (NaOH/K2CO3) Base->Phenoxide TS Transition State (SN2) Phenoxide->TS Attack ClAc Chloroacetate Anion (Electrophile) ClAc->TS   SideProduct SIDE PRODUCT Glycolic Acid ClAc->SideProduct Hydrolysis (OH- attack) Product TARGET PRODUCT 2-(5-Fluoro-2-methylphenoxy) acetic acid TS->Product Substitution

Caption: Kinetic competition between the desired SN2 substitution (Green) and the parasitic hydrolysis of the alkylating agent (Red).

Frequently Asked Questions (FAQ)

Q: Can I use sodium metal (Na) to make the alkoxide? A: It is unnecessary and dangerous for this synthesis. Phenols are acidic enough (pKa ~10) to be deprotonated by NaOH or K2CO3.[1] Sodium metal is overkill and creates safety risks with water content.[1]

Q: Why use Toluene/Water? Can't I just use Ethanol? A: Ethanol is a protic solvent.[1] It solvates the phenoxide anion, stabilizing it and making it less nucleophilic (hydrogen bonding cages the anion). Toluene (in PTC) or Acetone (aprotic) leaves the oxygen anion "naked" and more reactive, which is crucial for overcoming the steric hindrance of the ortho-methyl group.

Q: My melting point is lower than the literature value (Literature: ~136-137°C for similar analogs). Why? A: This usually indicates contamination with the starting phenol. Phenols are difficult to remove by simple washing.[1] Ensure you perform the "Basic Extraction" wash described in the Troubleshooting section (Issue 2) before final acidification.

References

  • Williamson Ether Synthesis Mechanism & Scope Title: Williamson ether synthesis Source:[1][2][3][5][6][7] Wikipedia / Organic Chemistry Portal Link:[1][Link][2][5]

  • Source: US Patent 20090247781A1 (via Google Patents)
  • Optimization of Phenoxyacetic Acid Synthesis Title: Comparative Study on the Catalytic Chloroacetylation of Phenol Source: MDPI Molecules Link:[Link]

  • General Protocol for Phenoxyacetic Acids Title: The Synthesis of 4-Methylphenoxyacetic Acid (Gordon College) Source: Gordon College Organic Chemistry Lab Link:[Link]

Sources

Optimization

Technical Support Center: Purification of 2-(5-Fluoro-2-methylphenoxy)acetic acid

Case ID: PUR-2024-FMPA Status: Open Assigned Specialist: Senior Application Scientist Topic: Purification Protocols & Troubleshooting for Crude 2-(5-Fluoro-2-methylphenoxy)acetic acid Introduction: The Molecule & The Cha...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-2024-FMPA Status: Open Assigned Specialist: Senior Application Scientist Topic: Purification Protocols & Troubleshooting for Crude 2-(5-Fluoro-2-methylphenoxy)acetic acid

Introduction: The Molecule & The Challenge

You are working with 2-(5-Fluoro-2-methylphenoxy)acetic acid .[1] This molecule contains a lipophilic aromatic core (fluorine + methyl group) and a polar carboxylic acid tail.

  • The Challenge: The primary impurities in Williamson ether synthesis (the standard route for this compound) are the unreacted phenol (5-fluoro-2-methylphenol ), unreacted chloroacetic acid , and inorganic salts .

  • The Solution: Because the product is a carboxylic acid (

    
    ) and the main impurity is a phenol (
    
    
    
    ), we can exploit this acidity difference for a high-fidelity separation before moving to recrystallization.

Module 1: The "Dirty" Crude – Acid-Base Extraction

Objective: Remove unreacted phenol and neutral organic byproducts before attempting crystallization. Principle: Differential solubility based on pH manipulation.

Protocol 1.1: The pH Switch
  • Dissolution (High pH):

    • Dissolve your crude solid in 10% aqueous NaOH (or saturated

      
       if the phenol is particularly acidic, though NaOH is standard here).
      
    • Why: The carboxylic acid deprotonates to form the water-soluble sodium carboxylate. The phenol also deprotonates (with NaOH) but neutral organics remain insoluble.

    • Checkpoint: Ensure the pH is >12.

  • The Organic Wash (Crucial Step):

    • Wash the aqueous layer 2-3 times with a non-polar solvent (e.g., Dichloromethane or Ethyl Acetate ).

    • Why: This removes neutral organic impurities and any non-acidic byproducts.

    • Discard the organic layer (contains trash). Keep the aqueous layer (contains product).

  • Acidification (Low pH):

    • Cool the aqueous layer to 0–5°C in an ice bath.

    • Slowly add 6M HCl dropwise with vigorous stirring.

    • Target pH: < 1 (Test with Congo Red paper or pH strip).

    • Observation: The product should precipitate as a white/off-white solid.

  • Isolation:

    • Filter the precipitate.[2] Wash with cold water to remove trapped inorganic salts (NaCl).

    • Dry thoroughly.

Visualization: Acid-Base Logic Flow

AcidBaseExtraction Crude Crude Mixture (Product + Phenol + Salts) BaseAdd Add 10% NaOH (aq) Crude->BaseAdd Wash Wash with DCM/EtOAc BaseAdd->Wash PhaseSep Phase Separation Wash->PhaseSep OrgLayer Organic Layer (Neutral Impurities) PhaseSep->OrgLayer Discard AqLayer Aqueous Layer (Product as Na-Salt) PhaseSep->AqLayer Keep Acidify Acidify with HCl (pH < 1) AqLayer->Acidify Precipitate Precipitate Product (Free Acid Form) Acidify->Precipitate

Figure 1: Logical flow for separating the carboxylic acid product from phenolic and neutral impurities using pH manipulation.

Module 2: Crystallization Dynamics (The Polishing Step)

Objective: Achieve >98% purity and remove trace colored impurities. Key Constraint: Phenoxyacetic acids are prone to "oiling out" (forming a second liquid phase instead of crystals) if the temperature drops too fast or the solvent polarity is mismatched.

Recommended Solvent Systems
Solvent SystemRatio (v/v)ApplicationProsCons
Ethanol / Water 30:70 to 50:50Primary Choice Excellent yield; removes inorganic salts.Risk of oiling out if water is added too fast.
Toluene / Heptane VariableSecondary Removes lipophilic impurities.Lower recovery yield; Toluene is harder to remove.
Ethyl Acetate / Hexane 1:3Alternative Good for highly colored crudes.Flammable; requires careful ratio control.
Protocol 2.1: The Ethanol/Water Recrystallization
  • Dissolution:

    • Place the dried solid from Module 1 in a flask.

    • Add the minimum amount of boiling Ethanol (95%) needed to just dissolve the solid.

    • Tip: If the solution is dark brown/pink, add activated charcoal (1-2% w/w), boil for 5 mins, and filter hot through Celite.

  • Nucleation:

    • Remove from heat. Add hot water dropwise until the solution becomes slightly turbid (cloudy).

    • Add a few drops of ethanol to clear the turbidity.

  • Crystallization:

    • Allow the flask to cool to room temperature slowly (wrap the flask in a towel to insulate).

    • Critical: Do not place in an ice bath immediately. Rapid cooling causes oiling out.

    • Once room temp is reached, move to 4°C fridge for 2 hours.

  • Filtration:

    • Collect crystals via vacuum filtration. Wash with cold water/ethanol (90:10 mix).

Module 3: Troubleshooting & FAQs

Troubleshooting Guide

Issue 1: The Product "Oiled Out" (Liquid separated at bottom)

  • Cause: The solution cooled too fast, or the solvent became too polar (too much water) while still hot.

  • Fix: Reheat the mixture until the oil redissolves. Add a small amount of the organic solvent (Ethanol). Scratch the glass side with a rod to induce nucleation. Allow to cool very slowly. Seed crystals are highly recommended here.

Issue 2: Persistent Pink/Brown Color

  • Cause: Oxidation products of the 5-fluoro-2-methylphenol. These are potent dyes.

  • Fix: Perform a charcoal treatment during the hot dissolution step of recrystallization. If that fails, repeat the Acid-Base extraction (Module 1), but add a small amount of sodium bisulfite (

    
    ) to the aqueous base layer to reduce oxidized species.
    

Issue 3: Low Yield

  • Cause: The product has significant water solubility due to the ether oxygen and carboxylic acid, or pH was not low enough during precipitation.

  • Fix: Ensure pH is < 1 during acidification. Saturate the aqueous layer with NaCl (salting out) before extraction or filtration to force the organic product out of the water phase.

Visualization: Recrystallization Decision Tree

Recrystallization Start Dissolve in Hot Ethanol CheckColor Is solution colored? Start->CheckColor Charcoal Add Charcoal -> Filter Hot CheckColor->Charcoal Yes AddWater Add Hot Water until Turbid CheckColor->AddWater No Charcoal->AddWater Cool Cool Slowly to RT AddWater->Cool CheckState State Check Cool->CheckState Crystals Crystals Formed (Proceed to Filter) CheckState->Crystals Solid Oil Oiling Out Occurred CheckState->Oil Liquid Blob FixOil Reheat + Add Ethanol + Seed Crystal Oil->FixOil FixOil->Cool

Figure 2: Decision tree for handling common recrystallization issues, specifically "oiling out".

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989.
  • Sigma-Aldrich. Safety Data Sheet: 4-Chloro-2-methylphenoxyacetic acid (MCPA). Link (Structurally homologous compound used for solubility/melting point benchmarking).

  • Google Patents. Synthesis of phenoxyacetic acid derivatives (US20090247781A1). Link (Describes recrystallization of similar phenoxyacetic acids using Ethanol/MTBE).

  • Master Organic Chemistry. The Williamson Ether Synthesis. Link (Mechanistic grounding for impurity profile prediction).

Sources

Reference Data & Comparative Studies

Validation

A Technical Guide to Assessing Cross-Reactivity of 2-(5-Fluoro-2-methylphenoxy)acetic Acid in Immunoassays

For Researchers, Scientists, and Drug Development Professionals Introduction: The Imperative of Specificity in Immunoassay Development This guide focuses on 2-(5-Fluoro-2-methylphenoxy)acetic acid, a synthetic intermedia...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Specificity in Immunoassay Development

This guide focuses on 2-(5-Fluoro-2-methylphenoxy)acetic acid, a synthetic intermediate used in the development of pharmaceuticals and agrochemicals.[2] Given its structural similarity to common phenoxy acid herbicides, such as 2,4-Dichlorophenoxyacetic acid (2,4-D), any immunoassay designed for its detection is susceptible to cross-reactivity from these related compounds. Understanding and quantifying this cross-reactivity is paramount to developing a robust and reliable assay.

As a Senior Application Scientist, this guide will provide you with the foundational knowledge and practical methodologies to rigorously evaluate the cross-reactivity of 2-(5-Fluoro-2-methylphenoxy)acetic acid in a competitive enzyme-linked immunosorbent assay (ELISA) format. We will delve into the causality behind experimental choices, provide detailed protocols, and present a framework for interpreting the resulting data.

Understanding the Molecular Basis of Cross-Reactivity

The specificity of an antibody is determined by its binding affinity to the unique three-dimensional structure of its target antigen. For small molecules like 2-(5-Fluoro-2-methylphenoxy)acetic acid, which are not immunogenic on their own, they must be conjugated to a larger carrier protein to elicit an immune response and generate antibodies.[3][4] The resulting polyclonal or monoclonal antibodies will recognize specific epitopes on the small molecule.

Cross-reactivity occurs when other compounds share similar structural motifs that can also be recognized by the antibody, albeit typically with lower affinity. In the case of 2-(5-Fluoro-2-methylphenoxy)acetic acid, structural analogs with variations in the substituents on the phenoxy ring are the most likely cross-reactants.

Designing a Robust Cross-Reactivity Study: A Comparative Framework

To comprehensively assess the cross-reactivity of an immunoassay for 2-(5-Fluoro-2-methylphenoxy)acetic acid, a panel of structurally related compounds must be tested. The selection of these compounds should be based on their structural similarity to the target analyte and their potential presence in samples to be analyzed.

Selection of Potential Cross-Reactants

For this guide, we will consider the following panel of commercially available phenoxyacetic acid derivatives:

Compound IDCompound NameStructural Difference from Target
Target 2-(5-Fluoro-2-methylphenoxy)acetic acid -
CR-12-(2-Methylphenoxy)acetic acidLacks the fluoro group
CR-22-(5-Fluoro-phenoxy)acetic acidLacks the methyl group
CR-32,4-Dichlorophenoxyacetic acid (2,4-D)Chloro groups at positions 2 and 4
CR-42-Methyl-4-chlorophenoxyacetic acid (MCPA)Chloro group at position 4, methyl at 2
CR-52,4,5-Trichlorophenoxyacetic acid (2,4,5-T)Chloro groups at positions 2, 4, and 5

Experimental Workflow: Competitive ELISA for Cross-Reactivity Assessment

The competitive ELISA is the most common format for detecting small molecules. In this assay, the analyte in the sample competes with a labeled (e.g., enzyme-conjugated) version of the analyte for a limited number of antibody binding sites. A higher concentration of the analyte in the sample results in less binding of the labeled analyte and a weaker signal, creating an inverse relationship between analyte concentration and signal intensity.

G cluster_0 Plate Preparation cluster_1 Competitive Reaction cluster_2 Signal Generation & Detection Coat Plate Coat microtiter plate wells with anti-2-(5-fluoro-2-methylphenoxy)acetic acid antibody Wash 1 Wash to remove unbound antibody Coat Plate->Wash 1 Block Block non-specific binding sites Wash 1->Block Wash 2 Wash to remove excess blocking agent Block->Wash 2 Add Sample/Standard Add standard dilutions of target analyte or potential cross-reactant Wash 2->Add Sample/Standard Add Conjugate Add enzyme-conjugated 2-(5-fluoro-2-methylphenoxy)acetic acid Add Sample/Standard->Add Conjugate Incubate 1 Incubate to allow competition for antibody binding Add Conjugate->Incubate 1 Wash 3 Wash to remove unbound reagents Incubate 1->Wash 3 Add Substrate Add enzyme substrate Wash 3->Add Substrate Incubate 2 Incubate to allow color development Add Substrate->Incubate 2 Stop Reaction Add stop solution Incubate 2->Stop Reaction Read Plate Read absorbance on a plate reader Stop Reaction->Read Plate

Detailed Experimental Protocol

This protocol outlines the steps for performing a competitive ELISA to determine the cross-reactivity of the selected compounds.

Materials:

  • 96-well microtiter plates

  • Anti-2-(5-Fluoro-2-methylphenoxy)acetic acid antibody (capture antibody)

  • 2-(5-Fluoro-2-methylphenoxy)acetic acid-Horseradish Peroxidase (HRP) conjugate

  • 2-(5-Fluoro-2-methylphenoxy)acetic acid standard

  • Potential cross-reactants (CR-1 to CR-5)

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Substrate Solution (e.g., TMB)

  • Stop Solution (e.g., 2 M H₂SO₄)

  • Microplate reader

Procedure:

  • Plate Coating:

    • Dilute the capture antibody to an optimal concentration in coating buffer.

    • Add 100 µL of the diluted antibody to each well of a 96-well plate.

    • Incubate overnight at 4°C.

  • Washing and Blocking:

    • Wash the plate three times with Wash Buffer.

    • Add 200 µL of Blocking Buffer to each well.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate three times with Wash Buffer.

  • Competitive Reaction:

    • Prepare serial dilutions of the 2-(5-Fluoro-2-methylphenoxy)acetic acid standard and each potential cross-reactant (CR-1 to CR-5) in assay buffer.

    • Add 50 µL of each standard or cross-reactant dilution to the appropriate wells.

    • Add 50 µL of the diluted 2-(5-Fluoro-2-methylphenoxy)acetic acid-HRP conjugate to each well.

    • Incubate for 1-2 hours at room temperature.

  • Signal Development:

    • Wash the plate five times with Wash Buffer.

    • Add 100 µL of TMB Substrate Solution to each well.

    • Incubate in the dark for 15-30 minutes at room temperature.

    • Add 50 µL of Stop Solution to each well to stop the reaction.

  • Data Acquisition:

    • Read the absorbance of each well at 450 nm using a microplate reader.

Data Analysis and Interpretation

The data obtained from the competitive ELISA is used to generate a standard curve for the target analyte and inhibition curves for the potential cross-reactants.

Calculating IC50 and Percent Cross-Reactivity
  • Generate Standard Curves: Plot the absorbance values against the logarithm of the concentration for the target analyte and each cross-reactant.

  • Determine the IC50: The IC50 is the concentration of the analyte that causes 50% inhibition of the maximum signal. This value is determined from the standard curve for the target analyte and the inhibition curves for the cross-reactants.[5]

  • Calculate Percent Cross-Reactivity: The percent cross-reactivity is calculated using the following formula:[6]

    % Cross-Reactivity = (IC50 of Target Analyte / IC50 of Cross-Reactant) x 100

Comparative Data Summary

The following table presents hypothetical data from our proposed cross-reactivity study.

CompoundIC50 (ng/mL)% Cross-Reactivity
2-(5-Fluoro-2-methylphenoxy)acetic acid (Target) 10 100%
CR-1: 2-(2-Methylphenoxy)acetic acid5020%
CR-2: 2-(5-Fluoro-phenoxy)acetic acid8511.8%
CR-3: 2,4-Dichlorophenoxyacetic acid (2,4-D)2504%
CR-4: 2-Methyl-4-chlorophenoxyacetic acid (MCPA)4002.5%
CR-5: 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T)>1000<1%

Interpretation of Results:

  • A high percent cross-reactivity indicates that the antibody binds significantly to the non-target compound, suggesting a lack of specificity.

  • A low percent cross-reactivity signifies that the antibody is highly specific for the target analyte.

  • In our hypothetical data, the antibody shows the highest cross-reactivity with the compound lacking the fluoro group (CR-1), indicating the importance of this group for specific antibody recognition. The cross-reactivity decreases as the structural similarity to the target analyte decreases.

The Impact of Sample Matrix on Immunoassay Performance

It is crucial to recognize that the performance of an immunoassay can be significantly influenced by the sample matrix.[7][8] Components in complex matrices such as soil extracts, wastewater, or biological fluids can interfere with the antibody-antigen binding, leading to inaccurate results. This is often referred to as the "matrix effect".[9][10]

Strategies to Mitigate Matrix Effects
  • Sample Dilution: Diluting the sample can often reduce the concentration of interfering substances to a level where they no longer affect the assay.[11]

  • Matrix Matching: Preparing standards in a matrix that closely resembles the sample matrix can help to compensate for matrix effects.

  • Sample Cleanup: Various sample preparation techniques, such as solid-phase extraction (SPE) or liquid-liquid extraction, can be employed to remove interfering components prior to immunoassay analysis.

G cluster_0 Mitigation Strategies Complex Sample Complex Sample (e.g., Soil Extract, Plasma) Interfering Substances Interfering Substances (e.g., humic acids, lipids, proteins) Complex Sample->Interfering Substances Target Analyte Target Analyte 2-(5-Fluoro-2-methylphenoxy)acetic acid Complex Sample->Target Analyte Immunoassay Immunoassay (Antibody-Antigen Binding) Interfering Substances->Immunoassay Interference Target Analyte->Immunoassay Inaccurate Result Inaccurate Result (False Positive/Negative) Immunoassay->Inaccurate Result Accurate Result Accurate Result Immunoassay->Accurate Result Sample Dilution Sample Dilution Sample Dilution->Immunoassay Matrix Matching Matrix Matching Matrix Matching->Immunoassay Sample Cleanup Sample Cleanup Sample Cleanup->Complex Sample

Conclusion: Ensuring Assay Specificity through Rigorous Validation

The development of a specific and reliable immunoassay for 2-(5-Fluoro-2-methylphenoxy)acetic acid necessitates a thorough investigation of its cross-reactivity with structurally related compounds. The methodologies outlined in this guide provide a comprehensive framework for conducting such a study. By carefully selecting potential cross-reactants, employing a robust competitive ELISA protocol, and accurately calculating percent cross-reactivity, researchers can gain a clear understanding of their assay's specificity. Furthermore, by being cognizant of and addressing potential matrix effects, the accuracy and reliability of the immunoassay in real-world samples can be ensured. This rigorous validation is not merely a procedural step but a fundamental requirement for generating trustworthy and reproducible scientific data.

References

  • Skerritt, J. H., & Hill, A. S. (Year). Sample Matrix Interference in Immunoassays for Organochlorine Residues in Plant-derived Foods and Some Strategies for Their Remov. Journal of Agricultural and Food Chemistry.
  • Skerritt, J. H. (1996). Detection and Removal of Sample Matrix Effects in Agrochemical Immunoassays. In New Frontiers in Agrochemical Immunoassay.
  • Gold Standard Diagnostics. (n.d.). ABRAXIS® Diuron, ELISA, 96-test.
  • Li, et al. (2025).
  • Knopp, D., Nuhn, P., & Dobberkau, H. J. (1985). Radioimmunoassay for 2,4-dichlorophenoxyacetic acid. Archives of Toxicology, 58(1), 27–32.
  • Argárate, et al. (Year). Matrix effect of grape samples on the immunoassays for atrazine (A) and bromopropylate (B).
  • Creative Proteomics. (n.d.). Protocol for Competitive ELISA.
  • Zvereva, E. A., et al. (2024). New tracers for fluorescence polarization immunoassay of herbicide 2,4-dichlorophenoxyacetic acid. Public Health Toxicology.
  • U.S. Environmental Protection Agency. (n.d.). Method 4015: Screening for 2,4-Dichlorophenoxyacetic Acid by Immunoassay.
  • Creative Diagnostics. (n.d.). Pesticides ELISA Kits.
  • Bio-Connect. (2024). Managing Matrix Interference in Immunoassays: Tips and Solutions.
  • Amerigo Scientific. (n.d.). Pesticide Residue ELISA Kits.
  • Clementi, M. E., Marini, S., Condò, S. G., & Giardina, B. (1991). Antibodies against small molecules. Annali dell'Istituto Superiore di Sanita, 27(1), 139–143.
  • Condò, S. G. (2015). Antibodies against small molecules.
  • Misyura, L. I., et al. (2025). Fluorescence Polarization Immunoassay for Rapid, Sensitive Detection of the Herbicide 2,4-Dichlorophenoxyacetic Acid in Juice and Water Samples.
  • Creative Diagnostics. (n.d.). New ELISA Kits for Pesticides Detection.
  • Creative Diagnostics. (n.d.). Competitive ELISA Protocol.
  • Cloud-Clone Corp. (2017). Is it true that small molecules can not be detected by the immunoassay kit?.
  • Harrison, R. O., et al. (1989). Immunoassays for the Detection of 2,4-D and Picloram in River Water and Urine. Journal of Agricultural and Food Chemistry, 37(4), 958–964.
  • St John's Laboratory. (n.d.). Competitive ELISA protocol.
  • Attogene. (n.d.). Pesticide ELISA Kit Menu.
  • Bio-Rad Antibodies. (n.d.). Competitive ELISA Protocol.
  • Saerens, D., et al. (2017). A Simple and Specific Noncompetitive ELISA Method for HT-2 Toxin Detection. Toxins, 9(4), 145.
  • ChemScene. (n.d.). 2-Fluoro-2-(5-methylthiophen-3-yl)acetic acid.
  • BLDpharm. (n.d.). 1513429-25-8|2-(5-Fluoro-2-methylphenoxy)acetic acid.
  • BenchChem. (n.d.). 2-(5-Fluoro-2-methylphenoxy)acetic Acid.
  • Larrick, J. W., & Glassy, M. C. (2025). Technologies for Monoclonal Antibody Discovery and Development. MDPI.
  • Fisher Scientific. (n.d.). 5-Fluoro-2-methylphenylacetic acid, 97%, Thermo Scientific 250 mg.
  • Brennan, F. R., & McPheat, W. L. (Year). Developments in therapy with monoclonal antibodies and related proteins. Journal of the Royal College of Physicians of Edinburgh.
  • NIST. (n.d.). Acetic acid, (2-methylphenoxy)-.

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Comparative

A Researcher's Guide to HPLC-UV Method Validation for Quantitative Analysis

In the landscape of pharmaceutical development and quality control, the quantitative analysis of active pharmaceutical ingredients (APIs) and their impurities is paramount. High-Performance Liquid Chromatography with Ult...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and quality control, the quantitative analysis of active pharmaceutical ingredients (APIs) and their impurities is paramount. High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection stands as a cornerstone technique for this purpose. However, the reliability and accuracy of the data generated are only as robust as the method's validation. This guide provides an in-depth, experience-driven comparison of the essential validation parameters for HPLC-UV methods, grounded in the authoritative guidelines of the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[1][2] For quantitative analysis, this means ensuring the method can consistently and accurately measure the concentration of a specific analyte in a given sample matrix. This guide will dissect each validation parameter, explaining not just the "what" and "how," but also the "why" behind the experimental choices and acceptance criteria, empowering researchers to design and execute scientifically sound validation studies.

The Workflow of Method Validation

A typical HPLC-UV method validation follows a logical sequence of experiments designed to assess different performance characteristics of the method. The relationship between these parameters is crucial for a comprehensive evaluation.

HPLC-UV Method Validation Workflow cluster_0 Method Development & Optimization cluster_1 System Suitability cluster_2 Core Validation Parameters cluster_3 Method Reliability Method_Development Method Development System_Suitability System Suitability Testing Method_Development->System_Suitability Specificity Specificity System_Suitability->Specificity Prerequisite Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Specificity_Evaluation Analyte Analyte HPLC_Method HPLC-UV Method Analyte->HPLC_Method Matrix Sample Matrix (Excipients) Matrix->HPLC_Method Impurities Potential Impurities Impurities->HPLC_Method Degradants Degradation Products Degradants->HPLC_Method Result Resolved Analyte Peak (No Interference) HPLC_Method->Result

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